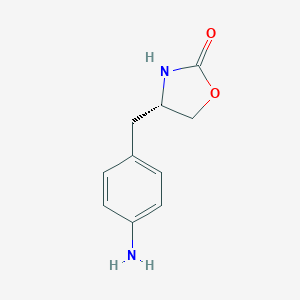

(S)-4-(4-aminobenzyl)oxazolidin-2-one

Vue d'ensemble

Description

(S)-4-(4-aminobenzyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing an oxazolidine ring. This particular compound features an amino group attached to a benzyl moiety, which is further connected to the oxazolidinone ring. The (S)-configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its biological activity and chemical reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazolidinone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to maximize yield and purity. The use of chiral catalysts or chiral starting materials is crucial to ensure the (S)-configuration of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring or reduce the amino group to an amine.

Substitution: The benzyl group can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Oxazolidine derivatives or primary amines.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

Intermediate in Drug Synthesis

(S)-4-(4-Aminobenzyl)oxazolidin-2-one is primarily recognized as an intermediate in the synthesis of zolmitriptan, a medication used to treat migraines. Zolmitriptan functions as a selective agonist for serotonin receptors, particularly the 5-HT and 5-HT subtypes, which are crucial for alleviating migraine symptoms. The compound's role in the synthesis of zolmitriptan highlights its significance in developing effective migraine treatments .

Inhibition of Cytochrome P-450 Enzymes

Research indicates that this compound acts as a novel inhibitor of cytochrome P-450 enzymes, specifically aromatase. Aromatase is involved in the biosynthesis of estrogens from androgens, making this compound potentially useful in treating hormone-dependent cancers such as breast cancer .

Case Study: Zolmitriptan Synthesis

In a study focused on synthesizing zolmitriptan, this compound was utilized as a key building block. The research demonstrated that the compound could be effectively transformed into zolmitriptan through a series of chemical reactions involving acylation and cyclization processes. This pathway not only streamlines the production of zolmitriptan but also enhances yield and purity compared to traditional methods .

Case Study: Aromatase Inhibition

Another significant study investigated the inhibitory effects of this compound on aromatase activity. The findings revealed that this compound could significantly reduce estrogen levels in vitro, suggesting its potential application in hormone therapy for conditions such as endometriosis and certain types of breast cancer. Further clinical studies are warranted to explore its efficacy and safety in human subjects .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of (S)-4-(4-aminobenzyl)oxazolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino group can form hydrogen bonds with biological targets, while the oxazolidinone ring can participate in various chemical interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-4-(4-aminobenzyl)oxazolidin-2-one: The enantiomer of the compound with different stereochemistry.

4-(4-aminobenzyl)oxazolidin-2-one: The racemic mixture of both enantiomers.

4-(4-nitrobenzyl)oxazolidin-2-one: A derivative with a nitro group instead of an amino group.

Uniqueness

(S)-4-(4-aminobenzyl)oxazolidin-2-one is unique due to its specific (S)-configuration, which can significantly influence its biological activity and chemical reactivity compared to its enantiomer or racemic mixture. The presence of the amino group also provides unique reactivity and potential for forming hydrogen bonds, making it valuable in various applications.

Activité Biologique

(S)-4-(4-Aminobenzyl)oxazolidin-2-one, also known as (S)-4-(4-aminobenzyl)-2-oxazolidinone, is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.218 g/mol

- CAS Number : 152305-23-2

- Solubility : Soluble in dimethyl sulfoxide (DMSO) and methanol .

This compound is recognized primarily for its role as an intermediate in the synthesis of various pharmaceutical agents. One notable application is its involvement in the production of zolmitriptan, a drug used to treat migraines. The compound acts as an inhibitor of the cytochrome P450 enzyme aromatase, which is crucial in the biosynthesis of estrogens from androgens. This inhibition can lead to reduced estrogen levels, making it a potential candidate for therapeutic applications in hormone-sensitive conditions .

Antimicrobial Properties

Research indicates that oxazolidinones exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Studies have shown that derivatives of oxazolidinones demonstrate efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Anti-inflammatory Effects

Recent studies have suggested that this compound may possess anti-inflammatory properties. This activity is hypothesized to be mediated through the modulation of inflammatory cytokines and pathways involved in immune response. The compound's ability to influence these pathways could provide insights into its potential use in treating inflammatory diseases .

Case Studies

- Zolmitriptan Synthesis :

- Antibacterial Activity Assessment :

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

(4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAVSKJKDPLWBD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285890 | |

| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152305-23-2 | |

| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152305-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-(4-Aminobenzyl)oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152305232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-(4-AMINOBENZYL)OXAZOLIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJO4G2UWA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the structural characteristics of (S)-4-(4-aminobenzyl)oxazolidin-2-one based on the research?

A1: The research article you provided focuses on elucidating the crystal structure of this compound using X-ray diffraction alongside spectral analysis []. While the exact molecular formula and weight are not provided in the abstract, the study confirms the compound's structure through crystallographic data. Additionally, the research employs spectroscopic techniques, suggesting the utilization and analysis of spectral data, although specific details are not outlined in the abstract.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.